BenchChemオンラインストアへようこそ!

Carboxyatractylate

Mitochondrial bioenergetics ANT inhibitor affinity Radioligand binding

Carboxyatractylate (CATR) is the definitive, non-competitive inhibitor of the mitochondrial ADP/ATP carrier (ANT). Its single additional carboxylate group confers 23–45-fold higher binding affinity (Kd 10–20 nM vs. ~450 nM) and irreversible, nucleotide-insensitive blockade compared to atractyloside, ensuring unambiguous ANT inactivation and homogeneous cytoplasmic-open (c-state) conformational trapping. This makes CATR the essential reagent for active-site titration (Ackermann-Potter plots), structural studies, and mitochondrial permeability transition pore (mPTP) activation protocols. Do not substitute with atractyloside for rigorous work.

Molecular Formula C31H46O18S2
Molecular Weight 770.8 g/mol
CAS No. 77228-71-8
Cat. No. B2611775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxyatractylate
CAS77228-71-8
Molecular FormulaC31H46O18S2
Molecular Weight770.8 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O
InChIInChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44)/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-/m1/s1
InChIKeyAQFATIOBERWBDY-LNQSNDDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Carboxyatractylate (CAS 77228-71-8) – High-Affinity Adenine Nucleotide Translocase Inhibitor for Mitochondrial Research & Procurement


Carboxyatractylate (carboxyatractyloside, CATR; CAS 77228-71-8) is a sulfated diterpene glycoside that acts as a non-competitive, high-affinity inhibitor of the mitochondrial adenine nucleotide translocase (ANT/ADP-ATP carrier). It binds tightly (Kd 10–20 nM) to the cytoplasmic side of ANT, locking the carrier in a cytoplasmic-open (c-state) conformation and thereby blocking ADP/ATP exchange across the inner mitochondrial membrane [1]. CATR is distinguished from its structural analog atractyloside by a single additional carboxylate group, which confers substantially higher target affinity, irreversibility of inhibition, and distinct conformational control—properties that make CATR the reagent of choice for unequivocal ANT inactivation and structural studies [2].

Why Atractyloside Cannot Substitute for Carboxyatractylate in Critical Mitochondrial Assays – Key Procurement Risk


Despite differing by only one carboxylate group, carboxyatractylate and atractyloside exhibit profound quantitative and qualitative differences that preclude generic interchange in rigorous mitochondrial research. CATR binds ANT with 23–45-fold higher affinity (Kd 10–20 nM vs. 450 nM) [1], and its single-molecule kinetic stability on helix H2 is nine orders of magnitude greater than that of atractyloside [2]. Critically, CATR inhibition of oxidative phosphorylation is not reversed by adenine nucleotides, whereas atractyloside acts competitively with ADP [3]. Consequently, substituting atractyloside for CATR in experiments requiring irreversible ANT blockade, tight-binding quantification, or cytoplasmic-open conformational locking will produce qualitatively and quantitatively different results, undermining experimental reproducibility and data interpretation.

Carboxyatractylate (CAS 77228-71-8) – Product-Specific Quantitative Evidence Guide for Comparator-Based Selection


Binding Affinity: Carboxyatractylate Binds ANT with 23–45-Fold Higher Affinity Than Atractyloside

In direct side-by-side radioligand binding experiments using potato mitochondria, [³⁵S]carboxyatractyloside bound with high affinity (Kd = 10–20 nM, n = 0.6–0.7 nmol/mg protein), whereas [³H]atractyloside exhibited a much lower binding affinity with Kd = 0.45 μM, representing a 23‑ to 45‑fold difference in equilibrium dissociation constants [1]. Added ADP competed with carboxyatractyloside for binding, consistent with a shared binding site on the ADP/ATP translocator [1].

Mitochondrial bioenergetics ANT inhibitor affinity Radioligand binding

Respiratory Inhibition Potency: Carboxyatractylate Is 60‑Fold More Potent Than Atractyloside in Blocking ADP‑Stimulated Respiration

In potato mitochondria, the inhibition of ADP‑stimulated respiration required approximately 60‑fold more atractyloside than carboxyatractyloside to achieve an equivalent inhibitory effect. ADP transport into mitochondria was inhibited 30–40 times less efficiently by atractyloside than by carboxyatractyloside [1]. This functional potency gap directly mirrors the binding affinity difference.

Mitochondrial respiration ANT functional inhibition Oxidative phosphorylation

Inhibition Constant: Carboxyatractylate Exhibits Ki < 10 nM, Meeting Tight‑Binding Inhibitor Criteria

Carboxyatractylate inhibits the adenine nucleotide translocator with Ki < 10 nM, as determined in a reconstituted system using rat heart ANT incorporated into liposomes [1]. This Ki value is substantially lower than the protein concentrations typically used in transport assays, satisfying the formal criteria for tight‑binding inhibition and enabling accurate active‑site titration of functional translocators [1]. While an identical assay has not been reported for atractyloside, its 45‑fold weaker binding affinity (Kd 450 nM) implies a Ki incompatible with tight‑binding applications [2].

Enzyme kinetics Tight-binding inhibition ANT quantification

In Vivo Toxicity: Carboxyatractylate Is ~10‑Fold More Toxic Than Atractyloside in Rodent Models

The intraperitoneal LD50 of carboxyatractyloside in male rats was determined to be 13.5 mg/kg body weight [1]. Earlier comparative studies established that carboxyatractyloside is ten times more toxic in vivo than atractyloside [2], consistent with its higher ANT affinity and the irreversibility of its inhibitory effect on oxidative phosphorylation. This toxicity ratio underscores the functional consequence of the single carboxylate difference between the two compounds at the whole‑organism level.

Mitochondrial toxicology In vivo potency Acute toxicity LD50

Irreversibility: Carboxyatractylate Inhibition Is Not Reversed by Adenine Nucleotides, Unlike Atractyloside

A defining mechanistic difference is that carboxyatractyloside inhibition of mitochondrial oxidative phosphorylation cannot be overcome by increasing the concentration of adenine nucleotides (ADP or ATP). In contrast, atractyloside inhibition is competitive with ADP and is readily reversed by excess nucleotide [1]. This qualitative difference reflects the distinct binding modes: CATR traps ANT irreversibly in the cytoplasmic‑open conformation, whereas ATR binds reversibly to the same site but can be displaced by substrate.

Inhibition reversibility ANT competitive inhibition Mechanism of action

Conformational Control: Carboxyatractylate Locks ANT in Cytoplasmic‑Open State with 10⁹‑Fold Greater Helix Stability Than Atractyloside

Single‑molecule force spectroscopy of yeast mitochondrial ADP/ATP carrier (Aac3p) revealed that CATR binding increases the kinetic stability of transmembrane helix H2 by nine orders of magnitude (10⁹‑fold) compared to ATR binding [1]. This stabilization is mediated by the additional carboxylate group of CATR interacting with helix H6 [1]. Furthermore, CATR and bongkrekic acid (BKA) lock ANT in opposite conformations: CATR traps the carrier in the cytoplasmic‑open (c‑state) with the substrate‑binding site accessible to the intermembrane space, whereas BKA locks the matrix‑open (m‑state) with the binding site facing the mitochondrial matrix [2]. This orthogonal conformational control is critical for structural and mechanistic studies of ANT.

Single-molecule force spectroscopy ANT conformational states Inhibitor structural biology

Carboxyatractylate (CAS 77228-71-8) – Best Research & Industrial Application Scenarios Built on Direct Evidence


Tight‑Binding Quantification of Functional Adenine Nucleotide Translocator Sites

With a Ki < 10 nM, carboxyatractylate uniquely satisfies tight‑binding inhibitor criteria for active‑site titration of ANT in reconstituted liposome systems [1]. This application is not feasible with atractyloside due to its 45‑fold weaker binding affinity. Researchers can use Ackermann‑Potter plots at multiple CATR concentrations to determine the concentration of functionally reconstituted translocator catalytic sites, enabling accurate specific activity calculations.

Structural Biology: ANT Crystallography and Cryo‑EM in the Cytoplasmic‑Open Conformation

CATR is the definitive inhibitor for trapping ANT in the cytoplasmic‑open (c‑state) conformation, as demonstrated by the 2.2 Å resolution crystal structure of the bovine ANT–CATR complex [2]. The 10⁹‑fold greater kinetic stability of the CATR‑bound carrier versus the ATR‑bound form ensures homogeneous conformational trapping for structural studies [3]. For experiments requiring the matrix‑open state, bongkrekic acid should be used as a complementary tool.

Mitochondrial Permeability Transition Pore (mPTP) Studies Requiring ANT‑Dependent Pore Activation

CATR stimulates opening of the mitochondrial permeability transition pore (PTP) via ANT [4]. In mouse liver mitochondria, pretreatment with 5 μM CATR plus 75 μM Ca²⁺ increases PTP activity, and this effect can be modulated by extramitochondrial ADP (2 mM ADP inhibits swelling and increases mitochondrial Ca²⁺ capacity by >5‑fold) [4]. CATR is therefore the appropriate agent for experimental protocols that require ANT‑mediated PTP activation.

In Vivo Mitochondrial Toxicity Models Requiring Potent, Irreversible ANT Inhibition

The ~10‑fold higher in vivo toxicity of CATR (LD50 13.5 mg/kg i.p. in rats) relative to atractyloside [5][6] makes it suitable for acute mitochondrial toxicity studies where potent, sustained ANT inhibition is required. Its irreversible, nucleotide‑insensitive blockade prevents compensatory ATP synthesis, producing a robust and reproducible toxicity phenotype for pharmacological intervention studies.

Quote Request

Request a Quote for Carboxyatractylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.